
Aurantiamide
Vue d'ensemble
Description
Aurantiamide is a naturally occurring dipeptide composed of N-benzoylphenylalanine and phenylalanine residues, often isolated from plants such as Piper aurantiacum, Portulaca oleracea, and Clausena anisata . Its acetate derivative, this compound acetate, is a bioactive compound with demonstrated anti-inflammatory, anticancer, antibacterial, and antioxidant properties . Structurally, this compound acetate features an acetylated N-terminal modification, enhancing its stability and interaction with biological targets like viral infectivity factor (VIF) and cathepsin L . Mechanistically, it induces cytotoxicity in cancer cells via mitochondrial dysfunction rather than apoptosis , distinguishing it from conventional chemotherapeutics like cisplatin.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'aurantiamide peut être synthétisé par des réactions chimiques impliquant l'oxydation et l'estérification de composés phénoliques et d'amines nicotiniques . La synthèse implique généralement l'utilisation de réactifs tels que l'anhydride acétique, la pyridine et le borohydrure de sodium . Les conditions réactionnelles doivent être soigneusement contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle : La production industrielle d'this compound implique souvent des procédés de fermentation utilisant des micro-organismes comme Aspergillus penicilloides . Le bouillon de fermentation est traité pour isoler et purifier l'acétate d'this compound, qui peut ensuite être modifié davantage pour obtenir l'this compound .
Analyse Des Réactions Chimiques
Types de réactions : L'aurantiamide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou de créer des dérivés ayant des propriétés spécifiques.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : L'anhydride acétique et la pyridine sont souvent utilisés pour les réactions d'estérification.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'acétate d'this compound et d'autres dérivés qui présentent des activités pharmacologiques améliorées .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique dans divers domaines :
Chimie :
- Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
- Étudié pour ses propriétés chimiques et sa réactivité uniques .
Biologie :
- Investigated for its role in inhibiting cysteine proteinases, particularly cathepsin L and B .
- Studied for its effects on endothelial function and nitric oxide synthase expression .
Médecine :
- Exhibits anti-inflammatory, antioxidant, and anticancer properties .
- Potential therapeutic agent for conditions like rheumatoid arthritis and Alzheimer’s disease .
Industrie :
- Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
- Étudié pour son utilisation potentielle dans les médicaments anti-inflammatoires et analgésiques .
5. Mécanisme d'action
L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Inhibition des protéinases à cystéine : L'this compound inhibe des enzymes comme la cathépsine L et B, qui jouent un rôle dans les processus inflammatoires.
Suppression de l'inflammasome NLRP3 : L'this compound cible l'inflammasome NLRP3, réduisant la neuroinflammation et améliorant la fonction cognitive dans les modèles de la maladie d'Alzheimer.
Amélioration de l'expression de la synthase d'oxyde nitrique : L'this compound augmente l'expression de la synthase d'oxyde nitrique endothéliale, améliorant la fonction vasculaire.
Applications De Recherche Scientifique
Neurodegenerative Diseases
Aurantiamide has been investigated for its potential in treating Alzheimer's disease. In a study involving APP/PS1 mice:
- Dosage : Administered at 10 mg/kg and 20 mg/kg.
- Effects : Significant improvement in cognitive function was observed through the Morris Water Maze test, alongside a reduction in central inflammation markers .
Inflammatory Conditions
Research indicates that this compound can ameliorate lung inflammation:
- Study Findings : Pretreatment with this compound acetate significantly reduced lung pathological changes and inflammatory markers .
- Mechanism : The compound's ability to modulate inflammatory responses suggests its potential use in treating conditions characterized by excessive inflammation.
Cancer Treatment
This compound acetate has demonstrated antitumor activity:
- In Vitro Studies : Studies have shown that it inhibits cancer cell growth by inducing apoptosis in various cancer cell lines .
- Targets : It has been identified as an inhibitor of cathepsin K (CTSK) and matrix metalloproteinase 9 (MMP9), which are involved in tumor progression and metastasis .
Data Tables
Case Study 1: Alzheimer's Disease
In a controlled study, APP/PS1 mice treated with this compound showed significant improvements in cognitive tests compared to untreated controls. This effect was attributed to reduced neuroinflammation and enhanced microglial function.
Case Study 2: Lung Inflammation
This compound acetate was administered to models of lung inflammation, leading to a marked decrease in inflammatory markers and improved lung function metrics, highlighting its therapeutic potential in respiratory diseases.
Mécanisme D'action
Aurantiamide exerts its effects through various molecular targets and pathways:
Inhibition of Cysteine Proteinases: this compound inhibits enzymes like cathepsin L and B, which play a role in inflammatory processes.
Suppression of NLRP3 Inflammasome: this compound targets the NLRP3 inflammasome, reducing neuroinflammation and improving cognitive function in Alzheimer’s disease models.
Enhancement of Nitric Oxide Synthase Expression: this compound increases the expression of endothelial nitric oxide synthase, improving vascular function.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Aurantiamide acetate belongs to a class of peptide derivatives. Below is a comparison with its structural analogues:
Table 1: Structural Analogues of this compound Acetate and Their Bioactivities
Key Insights :
- Acetylation of the N-terminal (as in this compound acetate) improves pharmacokinetic stability and target binding compared to non-acetylated this compound .
- Extended peptide chains (e.g., pentapeptides) enhance bioactivity, likely due to increased hydrophobic interactions with protein targets .
Comparison with Functionally Similar Compounds
This compound acetate shares functional overlap with other natural compounds in anticancer and antiviral applications:
Table 2: Functional Analogues of this compound Acetate
Key Insights :
- This compound acetate outperforms plantagoguanidinic acid and glutamic acid in VIF inhibition due to its lower root-mean-square deviation (RMSD = 0.8 Å), indicating stable protein-ligand interactions .
Pharmacological and Computational Advantages
This compound acetate exhibits distinct advantages in drug design:
- Molecular Dynamics Stability : Maintains stable RMSD (<1.0 Å) during simulations, unlike glutamic acid or plantagoguanidinic acid, which deviate from docking sites .
- Synthetic Accessibility : Its dipeptide structure enables facile synthesis of analogues with modified bioactivities .
- Multifunctionality : Combines anticancer, antiviral (HIV-related VIF inhibition), and anti-inflammatory effects, reducing the need for polypharmacy .
Activité Biologique
Aurantiamide, a compound derived from the edible plant Portulaca oleracea (purslane), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Pharmacokinetics and Biodistribution
A study on the pharmacokinetics of this compound and its acetate form demonstrated rapid absorption after oral administration in rats, with peak plasma concentrations (Cmax) occurring approximately 0.2 hours post-administration. The study employed a validated UHPLC-MS/MS method to quantify the compound in plasma and various tissues, revealing a significant decrease in concentration by 90% within four hours, indicating minimal long-term tissue accumulation .
Anti-Inflammatory Properties
Mechanism of Action:
this compound has been shown to suppress the activation of the NLRP3 inflammasome, a critical component in neuroinflammation. In a study involving APP/PS1 mice, this compound was administered at doses of 10 mg/kg and 20 mg/kg. Results indicated that it reduced M1 polarization of microglia and improved cognitive function as measured by the Morris Water Maze test .
Cytokine Modulation:
In another investigation, this compound acetate (AA) was found to significantly reduce pro-inflammatory cytokines in a mouse model of acute lung injury induced by lipopolysaccharides (LPS). AA pretreatment decreased neutrophil infiltration and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
This compound acetate has demonstrated promising anticancer effects, particularly against malignant gliomas. Research indicated that it inhibited cell viability in U87 and U251 glioma cell lines in a dose- and time-dependent manner. The compound induced autophagic flux blockage and mitochondrial dysfunction, leading to increased autophagosome accumulation within treated cells .
Table 1: Summary of this compound's Anticancer Effects
Cell Line | Concentration Range (μM) | Effect on Cell Viability | Mechanism |
---|---|---|---|
U87 | 0-100 | Significant reduction | Autophagic flux blockage |
U251 | 0-100 | Significant reduction | Mitochondrial dysfunction |
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective properties, particularly in models of Alzheimer's disease. It promotes M2 polarization of microglial cells, which is associated with anti-inflammatory responses and improved cognitive abilities in mice . The signaling pathway involved includes STAT6 activation, which plays a crucial role in mediating these effects .
Case Studies
-
Study on Cognitive Function Improvement:
- Objective: To assess the impact of this compound on cognitive decline in Alzheimer's disease models.
- Findings: this compound treatment led to enhanced cognitive performance and modulation of microglial polarization towards an anti-inflammatory state.
-
Lung Inflammation Model:
- Objective: To evaluate the protective effects of AA against LPS-induced lung injury.
- Results: AA significantly reduced lung inflammation markers and improved histopathological outcomes.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing Aurantiamide’s structural identity and purity?
To confirm this compound’s identity, use a combination of mass spectrometry (EI-MS) for molecular weight determination (e.g., base peak at m/z 444.5 for this compound acetate) and nuclear magnetic resonance (NMR) for structural elucidation . High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection can assess purity, particularly for plant-derived samples where co-eluting compounds may interfere . Reference spectral libraries and compare retention times with authenticated standards to minimize misidentification.
Q. How can researchers verify the plant-derived origin of this compound in natural product studies?
Document the botanical source (e.g., Piper aurantiacum or Citrus clementina) and employ phytochemical profiling via LC-MS/MS to detect species-specific biomarkers alongside this compound . Include voucher specimens deposited in herbariums for traceability. For reproducibility, standardize extraction protocols (e.g., solvent ratios, temperature) and validate using spiked recovery experiments .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s inhibitory activity against cysteine proteases like cathepsin L/B?
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin L) in dose-response experiments to calculate IC50 values. Include positive controls (e.g., E-64) and account for enzyme stability (pre-test activity validation) .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Specificity Testing : Screen against related proteases (e.g., cathepsin K, caspases) to rule off-target effects. Validate results with orthogonal methods like Western blotting for substrate cleavage inhibition .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across cancer cell lines?
- Variable Control : Standardize cell culture conditions (passage number, media composition) and confirm this compound solubility (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .
- Dose-Response Validation : Use multiple viability assays (MTT, ATP-luminescence) and include apoptosis/necrosis markers (Annexin V/PI) to distinguish mechanisms .
- Data Normalization : Normalize to cell count or protein content to mitigate plate-to-plate variability. Report statistical significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) .
Q. What strategies are recommended for resolving conflicting reports on this compound’s pharmacokinetic properties in preclinical models?
- Bioanalytical Method Validation : Optimize LC-MS/MS parameters for plasma/tissue quantification, ensuring a lower limit of detection (LLOD) ≤1 ng/mL. Validate against matrix effects via spike-and-recovery experiments .
- Route-Specific PK : Compare oral vs. intraperitoneal administration to assess bioavailability. Use non-compartmental analysis (NCA) for AUC and half-life calculations, ensuring sample size adequacy (n ≥ 6) to reduce inter-individual variability .
- Metabolite Profiling : Identify major metabolites via high-resolution MS and test their bioactivity to rule out prodrug effects .
Q. How can researchers optimize the isolation of this compound from complex plant matrices while minimizing co-extractives?
- Fractionation Strategies : Use orthogonal chromatographic methods (e.g., silica gel chromatography followed by reverse-phase HPLC) guided by bioactivity tracking .
- Solvent Optimization : Test binary/ternary solvent systems (e.g., hexane:ethyl acetate:methanol gradients) to balance yield and purity. Monitor pH for ionizable compounds .
- Purity Criteria : Require ≥95% purity via qNMR or HPLC-ELSD and confirm absence of endotoxins (LAL assay) for in vivo studies .
Q. Methodological Best Practices
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Analog Synthesis : Prioritize modifications at the amide bond or aromatic rings while retaining the core scaffold. Confirm structures via <sup>1</sup>H/<sup>13</sup>C NMR and HR-MS .
- Activity Cliffs : Use clustering algorithms to identify substituents causing drastic potency changes. Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
- Computational Support : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to cathepsin L/B active sites, validated by mutagenesis studies .
Q. What statistical approaches are essential for analyzing dose-dependent effects in this compound toxicity studies?
- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (Hill equation) to derive EC50 and Hill slope. Use Akaike’s Information Criterion (AIC) for model selection .
- Outlier Management : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude extreme values. Report effect sizes (Cohen’s d) alongside p-values for clinical relevance .
- Meta-Analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity (I<sup>2</sup> statistic) and adjust for publication bias .
Q. Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility when documenting this compound’s in vivo antitumor efficacy?
- MIAME Compliance : Detail animal strain, tumor inoculation method (e.g., orthotopic vs. subcutaneous), and this compound formulation (vehicle, dosing schedule) .
- Blinding : Implement random allocation to treatment groups and blinded outcome assessment to reduce bias .
- Data Transparency : Deposit raw datasets (e.g., tumor volumes, survival curves) in repositories like Figshare or Zenodo with DOIs .
Q. What validation steps are critical when reporting this compound’s synergistic effects with chemotherapeutic agents?
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software, classifying synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Mechanistic Confirmation : Use RNA-seq or phosphoproteomics to identify pathways modulated by the combination (e.g., apoptosis, autophagy) .
- In Vivo Corroboration : Test synergy in patient-derived xenograft (PDX) models with histopathological validation .
Propriétés
IUPAC Name |
N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVKECXWDNCRTM-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893261 | |
Record name | Aurantiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58115-31-4 | |
Record name | N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurantiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.